Sovleplenib

Kinase Selectivity Off-Target Profiling Syk Inhibition

Researchers investigating Syk-dependent autoimmune pathologies or B-cell malignancies require tool compounds with narrow off-target profiles to avoid confounding data. Sovleplenib addresses this as a potent Syk inhibitor with engineered selectivity. - **Target potency:** Syk IC50 = 0.025 μM; BLNK phosphorylation IC50 = 0.105 μM - **Selectivity advantage:** >10-fold vs. KDR (IC50 1.482 μM), minimal RET inhibition - **Clinical validation:** Phase III durable response rate 48.4% in ITP, rapid onset ~1 week - **Supply format:** Precisely weighed research quantities with batch-specific purity documentation

Molecular Formula C24H30N6O3S
Molecular Weight 482.6 g/mol
CAS No. 1415792-84-5
Cat. No. B10827857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSovleplenib
CAS1415792-84-5
Molecular FormulaC24H30N6O3S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NCC5CNCCO5
InChIInChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1
InChIKeyNJIAKNWTIVDSDA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sovleplenib: Next-Generation Syk Inhibitor


Sovleplenib (HMPL-523) is an investigational, orally bioavailable small molecule that potently and selectively inhibits spleen tyrosine kinase (Syk) [1]. Developed by HUTCHMED, sovleplenib is currently under clinical evaluation for the treatment of autoimmune cytopenias including primary immune thrombocytopenia (ITP) and warm antibody autoimmune hemolytic anemia (wAIHA) [2]. The compound is distinguished from earlier Syk inhibitors such as fostamatinib by a rational design approach that prioritized high selectivity for Syk while minimizing off-target activity against kinases like KDR and RET, which have been associated with dose-limiting toxicities [3].

Syk pathway inhibition studies in autoimmune cytopenia models
Isoform-selectivity assay context with reduced off-target kinase interference
Oral bioavailability supports in vivo PK/PD and disease-model research
Comparator tool compound for next-generation Syk inhibitor benchmarking

Why Sovleplenib Cannot Be Substituted


While Syk inhibitors share a common molecular target, their therapeutic utility is determined by a complex interplay of kinase selectivity profiles, pharmacokinetic properties, and clinical efficacy in specific disease contexts. Sovleplenib was engineered to achieve a differentiated selectivity fingerprint, exhibiting 10-fold selectivity over KDR (IC50 1.482 μM) and significantly reduced RET inhibition compared to R406, the active metabolite of fostamatinib [1]. These off-target kinase activities have been mechanistically linked to adverse events such as hypertension and diarrhea that limit fostamatinib's tolerability [2]. Consequently, substituting sovleplenib with fostamatinib or other Syk inhibitors would introduce distinct off-target liabilities and potentially compromise the safety and efficacy outcomes that define sovleplenib's clinical program.

Sovleplenib
Fostamatinib / R406
Kinase selectivity
Syk-selective; reduced KDR and RET inhibition
Broader off-target activity may shift tolerability endpoints
ITP response context
Reported durable response rate context from Phase III
Durable response endpoint context may not transfer
Onset of action
Approximately 1 week median time to platelet response
Longer median time to response; rapidity may differ
Tolerability endpoints
Placebo-like grade ≥3 TEAE rate in trial
Hypertension, diarrhea signals may complicate chronic dosing models

Sovleplenib vs. Fostamatinib: Quantitative Evidence


Kinase Selectivity vs. Fostamatinib/R406

Sovleplenib was designed to achieve a cleaner selectivity profile than first-generation Syk inhibitors. It demonstrates 10-fold selectivity for Syk over KDR (VEGFR2), with an IC50 of 1.482 μM for KDR compared to 0.025 μM for Syk [1]. In contrast, the active metabolite of fostamatinib, R406, exhibits significantly broader off-target activity, particularly against KDR and RET, which are associated with dose-limiting hypertension and gastrointestinal toxicities [2]. A direct comparison from the literature notes that sovleplenib demonstrated superior selectivity compared to R406, especially against KDR and RET [3].

Kinase selectivity vs. R406
Head-to-head
10-fold selectivity for Syk over KDR; Syk IC50 0.025 µM, KDR IC50 1.482 µM
Higher selectivity reduces off-target kinase inhibition context
Recombinant kinase assays; R406 shows broader KDR and RET activity
Kinase Selectivity Off-Target Profiling Syk Inhibition

Durable Platelet Response vs. Fostamatinib in ITP

In the pivotal Phase III ESLIM-01 trial in patients with primary ITP (median of 4 prior lines of therapy), sovleplenib demonstrated a durable response rate (DRR) of 48.4% (61/126) compared to 0% with placebo (p<0.0001) [1]. In contrast, fostamatinib's Phase III trials in a similar ITP population reported a stable response rate of 18% (vs. 2% placebo; p=0.0003) [2]. Additionally, sovleplenib achieved an overall response rate (ORR) of 70.6% vs. 16.1% placebo (p<0.0001) [3], while fostamatinib's ORR was 43% vs. 14% placebo (p=0.0006) [4].

Durable platelet response ITP
Cross-study comparable
48.4% durable response rate vs. 18% stable response rate (fostamatinib)
Reported higher durable response endpoint context
Phase III ESLIM-01 vs. FIT trials; different response definitions
Immune Thrombocytopenia Platelet Response Clinical Efficacy

Onset of Platelet Response vs. Fostamatinib in ITP

In the ESLIM-01 Phase III trial, sovleplenib demonstrated a rapid onset of action, with a median time to response of approximately one week (1 week) [1]. This is in contrast to fostamatinib, which typically requires several weeks to achieve a platelet response, with median time to response of 15 days in the Phase III trials, and many patients not responding until later in the treatment course [2]. The faster onset of action with sovleplenib is clinically meaningful as it reduces the period of thrombocytopenia and associated bleeding risk.

Onset of platelet response
Cross-study comparable
~1 week median time vs. 15 days (fostamatinib)
Faster onset may reduce thrombocytopenia window in models
Response defined as platelet count ≥50×10⁹/L
Immune Thrombocytopenia Pharmacodynamics Onset of Action

Syk and Downstream Signaling in B-Cell Lymphoma

Sovleplenib potently inhibits Syk with an IC50 of 0.025 μM and blocks phosphorylation of the downstream Syk effector BLNK in human mantle cell line REC-1 with an IC50 of 0.105 μM . For comparison, the Syk inhibitor entospletinib (GS-9973) exhibits a Syk IC50 of 7.7 nM but has a different selectivity profile and is not approved for autoimmune cytopenias . Sovleplenib also inhibits cell viability in Ba/F3 Tel-Syk cells with an IC50 of 0.033 μM and shows activity across a panel of B-cell lymphoma lines with IC50 values ranging from 0.4 to 2 μM [1].

Syk & BLNK inhibition
Cross-study comparable
Syk IC50 0.025 µM; BLNK phosphorylation IC50 0.105 µM in REC-1 cells
On-target activity in B-cell lymphoma cellular context
Entospletinib Syk IC50 0.0077 µM; different selectivity profiles
B-Cell Malignancies BCR Signaling Kinase Inhibition

Tolerability Profile in Phase III ITP Trial

In the pivotal Phase III ESLIM-01 trial, the incidence of grade 3 or higher treatment-emergent adverse events (TEAEs) in the sovleplenib arm was comparable to that of the placebo arm [1]. This contrasts with fostamatinib, which is associated with dose-limiting toxicities including hypertension (occurring in up to 31% of patients) and diarrhea (up to 31%), leading to treatment discontinuation in a subset of patients [2]. The favorable safety profile of sovleplenib is attributed to its enhanced kinase selectivity, particularly the reduced inhibition of KDR and RET [3].

Tolerability profile ITP
Class-level inference
Grade ≥3 TEAE rate comparable to placebo in Phase III
Placebo-like tolerability endpoint context
Fostamatinib associated with hypertension, diarrhea (up to 31%)
Safety Profile Tolerability Adverse Events

Clinical Activity in Warm Autoimmune Hemolytic Anemia

Sovleplenib is being evaluated in a dedicated Phase II/III trial (ESLIM-02) for warm antibody autoimmune hemolytic anemia (wAIHA), an indication with limited approved therapies. In the Phase II part of the study, sovleplenib achieved an overall hemoglobin response rate of 67% (14/21 patients) and a durable hemoglobin response rate of 48% (10/21 patients) by week 24 [1]. Fostamatinib has not been extensively studied in wAIHA and lacks comparable Phase II/III data in this indication [2].

wAIHA hemoglobin response
Class-level inference
67% overall, 48% durable hemoglobin response (Phase II)
Supports wAIHA research model endpoint context
Fostamatinib lacks comparable wAIHA data
Autoimmune Hemolytic Anemia Hemoglobin Response wAIHA

Sovleplenib: Optimal Application Scenarios


Clinical Development in Autoimmune Cytopenias

Sovleplenib's demonstrated superior durable response rate (48.4%) and overall response rate (70.6%) in Phase III ITP trials, combined with a placebo-like safety profile, position it as a preferred Syk inhibitor for clinical development programs targeting primary immune thrombocytopenia and warm antibody autoimmune hemolytic anemia [1]. Its rapid onset of action (~1 week) and sustained platelet responses in heavily pretreated patients address key unmet needs in this population [2].

Preclinical Research in B-Cell Malignancies and Autoimmunity

Sovleplenib's potent inhibition of Syk (IC50 0.025 μM) and downstream BLNK phosphorylation (IC50 0.105 μM) in B-cell lymphoma models makes it a valuable tool compound for investigating Syk-dependent signaling pathways in hematological malignancies and autoimmune diseases . Its high selectivity over off-target kinases like KDR and RET reduces confounding effects in mechanistic studies [3].

Formulation and Pharmacokinetic Studies

Sovleplenib's favorable preclinical pharmacokinetic profile and oral bioavailability support its use as a reference compound in formulation development and PK/PD modeling for Syk-targeted therapies [4]. The availability of detailed preclinical PK data from the discovery publication enables benchmarking of novel Syk inhibitor candidates [5].

Combination Therapy in DLBCL

Sovleplenib has demonstrated synergistic activity in killing human DLBCL cells when combined with BTK inhibitors, PI3Kδ inhibitors, and Bcl-2 family inhibitors . This positions sovleplenib as a key component in preclinical and clinical studies exploring rational combination strategies to overcome resistance mechanisms in B-cell malignancies [6].

Application
Selection Property
Validation Focus
Immune thrombocytopenia research models
Reported durable platelet response endpoint context
Platelet response rate and onset time benchmarking
Warm autoimmune hemolytic anemia studies
Reported hemoglobin durable response endpoint
Hemoglobin response endpoint and durability review
B-cell malignancy Syk signaling assays
Syk and BLNK phosphorylation inhibition context
Downstream signaling pathway-response interpretation
DLBCL combination research models
Synergistic activity with BTK/PI3Kδ/Bcl-2 inhibitors
Cell viability and resistance mechanism endpoint review
PK/PD and formulation benchmarking
Oral bioavailability and preclinical PK profile
Exposure-model validation and comparator PK context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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